5-Furan-2-yl-2-methyl-5,6-dihydro-pyrazolo[1,5-c]quinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Furan-2-yl-2-methyl-5,6-dihydro-pyrazolo[1,5-c]quinazoline: is a heterocyclic compound with an intriguing structure. Let’s break it down:
Furan: A five-membered ring containing one oxygen atom.
Pyrazoloquinazoline: A fused bicyclic system composed of a pyrazole ring and a quinazoline ring.
This compound has attracted attention due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes:: Several synthetic routes exist for the preparation of this compound. One approach involves cyclization reactions between appropriately functionalized precursors. For example, a reaction between a furan derivative and a pyrazole precursor can lead to the formation of the target compound.
Reaction Conditions:: The specific conditions depend on the chosen synthetic route. Commonly used reagents include Lewis acids, bases, and transition metal catalysts. Optimization of reaction parameters ensures high yields and selectivity.
Industrial Production:: While industrial-scale production methods may vary, researchers have explored scalable processes to synthesize this compound efficiently.
Chemical Reactions Analysis
Reactivity::
Oxidation: The furan moiety can undergo oxidation reactions, leading to various functionalized derivatives.
Reduction: Reduction of the quinazoline ring may yield saturated analogs.
Substitution: Substituents on the furan and pyrazole rings influence reactivity.
Oxidants: Examples include peracids, mCPBA (meta-chloroperoxybenzoic acid).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products:: The specific products depend on the reaction conditions and substituents. Variations in functional groups can lead to diverse derivatives with altered properties.
Scientific Research Applications
Chemistry::
Building Blocks: Researchers use this compound as a building block for more complex structures.
Drug Discovery: Its unique scaffold makes it valuable for designing novel drugs.
Anticancer Activity: Some derivatives exhibit promising anticancer effects.
Biological Probes: Researchers explore its interactions with biological targets.
Materials Science:
Mechanism of Action
The exact mechanism remains an active area of research. It likely involves interactions with cellular targets, signaling pathways, or enzymatic processes.
Comparison with Similar Compounds
While there are related heterocyclic compounds, the specific uniqueness of 5-Furan-2-yl-2-methyl-5,6-dihydro-pyrazolo[1,5-c]quinazoline lies in its fused ring system and potential biological activities.
Remember that further studies are needed to fully understand its properties and applications
Properties
Molecular Formula |
C15H13N3O |
---|---|
Molecular Weight |
251.28 g/mol |
IUPAC Name |
5-(furan-2-yl)-2-methyl-5,6-dihydropyrazolo[1,5-c]quinazoline |
InChI |
InChI=1S/C15H13N3O/c1-10-9-13-11-5-2-3-6-12(11)16-15(18(13)17-10)14-7-4-8-19-14/h2-9,15-16H,1H3 |
InChI Key |
CCFNZULHMPHRDU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(NC3=CC=CC=C3C2=C1)C4=CC=CO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.